4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of related oxadiazolyl benzoic acids involves effective methodologies, such as thermal heterocyclization. For instance, the synthesis of 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid was achieved through a novel method involving thermal heterocyclization of 3-(hydroxyimino)isoindolin-1-one with 1,1'-carbonyldiimidazole (CDI) and subsequent base-promoted cycle opening, achieving a total yield of 90% (Tkachuk et al., 2020). This method represents a significant advancement in the synthesis of vic-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)aromatic acids, offering a higher yield and simpler procedure compared to existing methods.
Molecular Structure Analysis
The molecular structure of oxadiazolyl benzoic acids has been elucidated using various analytical techniques. For example, the crystal and molecular structure of a related compound, 4-(3,5-dimethylpyrazol-1-yl)benzoic acid trifluoroacetate, was determined by X-ray analysis, highlighting the importance of O−H⋯O and N−H⋯O hydrogen bond interactions in its structural formation (Foces-Foces et al., 1996).
Chemical Reactions and Properties
The reactivity of oxadiazolyl benzoic acids includes their participation in various chemical reactions to form novel compounds. For instance, the synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived oxadiazole, triazole, and pyrrole ring systems demonstrated the potential of these compounds to act as antibacterial and antitubercular agents (Joshi et al., 2008). This highlights the chemical versatility and potential application of oxadiazolyl benzoic acids in developing new therapeutic agents.
Physical Properties Analysis
The physical properties of oxadiazolyl benzoic acids, such as their phase transition behavior, have been studied, revealing some compounds' potential as liquid crystalline monomers. The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles and their liquid crystalline behavior depend on their structural modifications, indicating a high application potential in material science (Jian et al., 2014).
Chemical Properties Analysis
The chemical properties, including the reactivity and stability of oxadiazolyl benzoic acids, play a crucial role in their applications. The solid-phase synthesis of 1,2,4-oxadiazoles on solid support, activating benzoic acids bound to the Wang linker, demonstrates the adaptability and efficiency of synthesizing oxadiazolyl derivatives (Sams & Lau, 1999). This methodology paves the way for the rapid and convenient production of oxadiazolyl benzoic acids and their derivatives for various applications.
Scientific Research Applications
Synthesis Methodologies :
- An effective method for synthesizing related compounds, like 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, was developed, highlighting the use of this class of compounds in chemical synthesis processes (Tkachuk et al., 2020).
- A new approach for synthesizing benzoic acids containing a 1,2,4-oxadiazole ring was suggested, indicating the versatility of these compounds in synthetic chemistry (Krasouskaya et al., 2015).
Medicinal Applications :
- The synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole, and pyrrole ring systems showed potential as antibacterial and antitubercular agents, demonstrating the medical significance of such compounds (Joshi et al., 2008).
Agricultural Applications :
- Research on synthetic plant growth regulators explored the synthesis of certain derivatives, including those with a 1,2,4-oxadiazole ring, which could have implications in agriculture (Harris & Huppatz, 1978).
Material Science :
- Studies on the synthesis and phase transition behavior of 3,5-disubstituted 1,2,4-oxadiazoles showed potential applications as liquid crystalline monomers, indicating their relevance in material science (Jian et al., 2014).
Supramolecular Chemistry :
- Research involving the binding interactions between 1,2,4-oxadiazol-5-ones and a trisimidazoline base has implications for supramolecular chemistry (Reichert et al., 2001).
Corrosion Inhibition :
- Investigations on the corrosion inhibition properties of certain 1,3,4-oxadiazole derivatives for mild steel in sulfuric acid highlighted their potential use in industrial applications (Ammal et al., 2018).
NMR Spectroscopy in Biological Media :
- The synthesis of a series of trifluoromethylazoles, including studies on pKa determination of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy, suggested their use in measuring pH in biological media (Jones et al., 1996).
Electroluminescent Devices :
- Research into the optical and electrochemical properties of aromatic oxadiazole polymers for applications as charge transporting layers in electroluminescent devices further demonstrates the material science applications of these compounds (Li et al., 1995).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O3/c11-10(12,13)9-14-7(15-18-9)5-1-3-6(4-2-5)8(16)17/h1-4H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQLFPSEXHEXRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440823 | |
Record name | 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid | |
CAS RN |
340736-76-7 | |
Record name | 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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